2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI)

描述

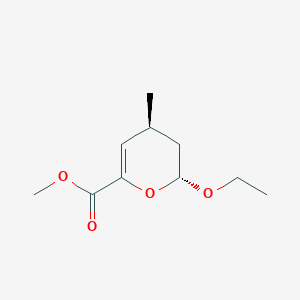

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) is a chemical compound with the molecular formula C10H16O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by its ethoxy and methyl ester functional groups, which contribute to its unique chemical properties.

准备方法

The synthesis of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 2H-pyran-6-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion to the methyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

化学反应分析

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound is explored for its potential therapeutic effects. Studies have indicated that derivatives of pyran compounds exhibit various biological activities, including:

- Antitumor Activity : Research has shown that pyran derivatives can inhibit the proliferation of cancer cells. For instance, certain derivatives demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression .

- Antibacterial Properties : Compounds related to pyrans have been evaluated for their antibacterial activity. Some derivatives showed lower IC50 values than traditional antibiotics like ampicillin against Gram-positive bacteria .

Organic Synthesis

2H-Pyran derivatives serve as intermediates in the synthesis of more complex molecules. The compound can be utilized in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of bioactive compounds, such as pentoxyfylline, which is used for treating vascular disorders .

- Protecting Groups in Carbohydrate Chemistry : The compound can protect hydroxyl groups during synthetic transformations, facilitating the synthesis of carbohydrate derivatives .

Case Study 1: Anticancer Activity

A study evaluated several pyran derivatives for their ability to inhibit HCT-116 cell growth. Compounds with structural similarities to 2H-Pyran-6-carboxylic acid exhibited significant cytotoxic effects and were found to induce apoptosis through caspase activation . This highlights the potential of pyran derivatives in developing new anticancer therapies.

Case Study 2: Synthesis Process Optimization

An improved method for synthesizing methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate was developed, which utilizes sodium methoxide as a catalyst. This method is more environmentally friendly and economical compared to traditional methods that use potassium carbonate . The efficiency of this process underscores the relevance of pyran compounds in industrial applications.

作用机制

The mechanism of action of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar compounds to 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) include other pyran derivatives with different substituents. For example:

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,ethylester: This compound has an ethyl ester group instead of a methyl ester.

2H-Pyran-6-carboxylicacid,2-methoxy-3,4-dihydro-4-methyl-,methylester: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

生物活性

2H-Pyran-6-carboxylic acid derivatives, particularly 2-ethoxy-3,4-dihydro-4-methyl-, methyl ester, trans-(9CI), are of significant interest due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyran ring substituted with a carboxylic acid group and an ethoxy group. Its structure is essential for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant antibacterial effects against various pathogens. The presence of the carboxylic acid group is crucial for this activity, as it participates in hydrogen bonding and enhances the compound's solubility in biological systems .

Antioxidant Properties

The antioxidant capacity of 2H-pyran derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress in cells. The mechanism often involves the donation of hydrogen atoms from hydroxyl groups present in the structure, which stabilizes free radicals .

Anticancer Activity

Several studies have explored the anticancer potential of pyran derivatives. In vitro tests demonstrated that certain analogs inhibited the growth of cancer cell lines such as HepG2 and HeLa with IC50 values in the low micromolar range. The anticancer activity is attributed to the ability of these compounds to interfere with cellular signaling pathways associated with cancer cell proliferation and survival .

The mechanisms underlying the biological activities of 2H-pyran derivatives are multifaceted:

- Interaction with Enzymes : Compounds may inhibit key enzymes involved in metabolic pathways or cellular processes, such as kinases or polymerases.

- Cell Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through activation of apoptotic pathways.

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and E. coli | MIC = 1 µg/mL for some derivatives |

| Antioxidant Activity Assessment | Showed significant free radical scavenging ability | IC50 = 15 µM |

| Anticancer Evaluation | Inhibited HepG2 cell line growth significantly | IC50 = 4.85 µM |

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing trans-2-ethoxy-3,4-dihydro-4-methyl-2H-pyran-6-carboxylic acid methyl ester?

Answer:

The compound can be synthesized via cyclocondensation of γ-keto esters with dienophiles under acidic or thermal conditions. For example, ethyl carboxylate derivatives of similar pyran systems have been synthesized using microwave-assisted cyclization to enhance yield and stereoselectivity . Esterification of the carboxylic acid precursor with methanol, catalyzed by sulfuric acid or DCC/DMAP, is a standard step. Optimization of reaction time and temperature is critical to avoid epimerization of the trans-configuration.

Q. Advanced: How can computational modeling resolve discrepancies in the predicted vs. experimental NMR chemical shifts of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can simulate NMR chemical shifts for comparison with experimental data. Discrepancies often arise from solvent effects or conformational dynamics. Including implicit solvent models (e.g., PCM for methanol) and averaging shifts over multiple low-energy conformers improves alignment . Cross-validation with 2D NMR (e.g., NOESY for spatial proximity) further clarifies structural assignments .

Q. Basic: What spectroscopic techniques are essential for confirming the stereochemistry of the trans-configuration?

Answer:

- 1H NMR : Coupling constants (J) between adjacent protons on the dihydro-pyran ring indicate axial/equatorial orientations. For trans-isomers, typical J values range from 8–12 Hz.

- NOESY : Correlations between the methyl group (C4) and axial protons on the pyran ring confirm spatial proximity, supporting the trans-configuration.

- X-ray crystallography : Definitive proof of stereochemistry, though crystallization may require deuterated solvents or co-crystallization agents .

Q. Advanced: How can researchers address contradictions in stability data under varying pH conditions?

Answer:

Contradictions may arise from hydrolysis kinetics of the ester and ethoxy groups. Methodological approaches include:

- pH-dependent stability assays : Monitor degradation via HPLC at pH 1–14, identifying hydrolytic cleavage points.

- Activation energy calculations : Use Arrhenius plots to model degradation rates at different temperatures.

- Computational hydrolysis pathways : DFT-based transition state analysis predicts susceptible bonds, guiding protective group strategies .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Immediate flushing with water for eye/skin exposure; medical consultation for ingestion .

Q. Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Answer:

- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to balance solubility and biocompatibility.

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance aqueous dispersion.

- pH adjustment : Ionize the carboxylic acid group (pKa ~4–5) by buffering above pH 6.0. Validate solubility via dynamic light scattering (DLS) .

Q. Basic: How is the purity of this compound validated in synthetic batches?

Answer:

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Elemental analysis : Confirm %C, %H, and %O align with theoretical values (tolerance ±0.3%).

- Melting point consistency : Compare with literature values (if available) to detect polymorphic variations .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The ester group’s electrophilicity is influenced by:

- Electronic effects : Electron-withdrawing ethoxy and methyl groups increase carbonyl polarization.

- Steric hindrance : The trans-4-methyl group may shield the carbonyl, slowing nucleophilic attack.

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states. Kinetic studies under varying nucleophile concentrations elucidate rate laws .

Q. Basic: What are the key thermodynamic parameters for storage stability?

Answer:

- Temperature : Store at –20°C in amber vials to slow hydrolysis/oxidation.

- Humidity : Desiccants (silica gel) prevent moisture-induced degradation.

- Light sensitivity : UV/Vis spectra identify λmax for photo-degradation; use UV-filtered containers .

Q. Advanced: How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing?

Answer:

属性

IUPAC Name |

methyl (2R,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYDOPYIMRYJH-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C=C(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@@H](C=C(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。